molecular formula C9H7BrN2O B1445409 1-(5-bromo-1H-indazol-3-yl)ethanone CAS No. 886363-74-2

1-(5-bromo-1H-indazol-3-yl)ethanone

Cat. No. B1445409
CAS RN: 886363-74-2
M. Wt: 239.07 g/mol
InChI Key: HOPFEUJFXKXWNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “1-(5-bromo-1H-indazol-3-yl)ethanone” can generally be carried out by the following steps :


Molecular Structure Analysis

The molecular formula of “1-(5-bromo-1H-indazol-3-yl)ethanone” is C9H7BrN2O . The InChI code is 1S/C9H7BrN2O/c1-5(13)9-7-4-6(10)2-3-8(7)11-12-9/h2-4H,1H3,(H,11,12) .


Chemical Reactions Analysis

The cyclization process in the synthesis of “1-(5-bromo-1H-indazol-3-yl)ethanone” is greatly affected by the hydrogen bond .


Physical And Chemical Properties Analysis

“1-(5-bromo-1H-indazol-3-yl)ethanone” is a solid with a molecular weight of 239.07 . It has a predicted density of 1.674±0.06 g/cm3 and a predicted boiling point of 403.8±25.0 °C . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Medicine: Antimicrobial and Antitumor Applications

1-(5-bromo-1H-indazol-3-yl)ethanone, as part of the indazole class of compounds, has been noted for its potential in creating new pharmaceuticals. Indazole derivatives are known for their broad biological activities, including antibacterial , antimycobacterial , anti-inflammatory , and antitumor properties . These compounds can be synthesized into drugs that target specific receptors or enzymes within the body, offering therapeutic benefits for various diseases.

Agriculture: Pesticide Development

In agriculture, indazole compounds have been explored for their use in developing pesticides. Their antimicrobial properties make them suitable candidates for protecting crops against bacterial and fungal pathogens . By inhibiting the growth of these harmful organisms, they can help in increasing crop yield and ensuring food security.

Material Science: Advanced Material Synthesis

The indazole moiety is significant in material science for the synthesis of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and chemical resistance . This can lead to the development of new materials with specialized applications in various industries.

Environmental Science: Pollution Treatment

Indazole derivatives, including 1-(5-bromo-1H-indazol-3-yl)ethanone, may play a role in environmental science, particularly in the treatment of pollution. Their antioxidant and antimicrobial activities can be harnessed in processes that treat contaminated water or soil, helping to break down pollutants and reduce environmental impact .

Analytical Chemistry: Chemical Analysis

In analytical chemistry, indazole compounds can be used as analytical reagents . They may be involved in the development of new assays and techniques for the detection and quantification of various substances, including biological markers and environmental contaminants .

Biochemistry: Enzyme Inhibition Studies

Biochemically, 1-(5-bromo-1H-indazol-3-yl)ethanone can be utilized in studies of enzyme inhibition. As many indazole derivatives interact with enzymes, they can be used to understand enzyme mechanisms and to develop inhibitors that may have therapeutic applications .

Pharmacology: Drug Discovery and Development

In pharmacology, the compound’s potential for drug discovery is significant. Its structural features make it a valuable scaffold for the development of new drugs, especially those targeting central nervous system disorders, cancer, and infectious diseases .

Industrial Applications: Chemical Manufacturing

Industrially, this compound can be used as an intermediate in the synthesis of more complex chemical entities. Its reactivity allows for various chemical transformations, making it a versatile building block in organic synthesis .

Safety and Hazards

“1-(5-bromo-1H-indazol-3-yl)ethanone” is an organic compound, and its toxicity and irritation should be noted . Appropriate protective measures, including gloves, goggles, and protective clothing, need to be taken during use and handling, and operation in a well-ventilated environment . Avoid inhalation, contact with skin and eyes .

Future Directions

“1-(5-bromo-1H-indazol-3-yl)ethanone” has potential applications in organic synthesis, medicinal chemistry, and drug design. It can be used to prepare other indazole compounds and to synthesize biologically active indazole drugs .

properties

IUPAC Name

1-(5-bromo-1H-indazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-5(13)9-7-4-6(10)2-3-8(7)11-12-9/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPFEUJFXKXWNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NNC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601292672
Record name 1-(5-Bromo-1H-indazol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601292672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-bromo-1H-indazol-3-yl)ethanone

CAS RN

886363-74-2
Record name 1-(5-Bromo-1H-indazol-3-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886363-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Bromo-1H-indazol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601292672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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